3-Fluoro-6-methoxy-2-methylbenzoic acid

Fluorocycline Antibiotic Synthesis Directed ortho‑Metalation

This trisubstituted benzoic acid is the mandatory starting material for patented fluorocycline antibiotic synthesis (7-fluoro-9-substituted tetracyclines). The precise 2-methyl/3-fluoro/6-methoxy pattern is structurally essential—regioisomers cannot substitute without disrupting downstream O-demethylation, Boc-protection, and tetracene core coupling. Also validated as a key fragment for M1 muscarinic PAMs (Alzheimer's/schizophrenia). Its non-planar conformation from ortho-substituent steric clash enables kinase inhibitor design targeting hydrophobic back-pockets. Procure this specific intermediate to align with published and patent-protected synthetic routes.

Molecular Formula C9H9FO3
Molecular Weight 184.16 g/mol
CAS No. 220901-72-4
Cat. No. B1341788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-6-methoxy-2-methylbenzoic acid
CAS220901-72-4
Molecular FormulaC9H9FO3
Molecular Weight184.16 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1C(=O)O)OC)F
InChIInChI=1S/C9H9FO3/c1-5-6(10)3-4-7(13-2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12)
InChIKeySWHOVFGSZQZYIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3‑Fluoro‑6‑methoxy‑2‑methylbenzoic Acid (CAS 220901‑72‑4) – Baseline Identity and Procurement Context


3‑Fluoro‑6‑methoxy‑2‑methylbenzoic acid is a trisubstituted fluorinated benzoic acid derivative (C₉H₉FO₃, MW 184.16 g/mol) [REFS‑1]. It serves as a specialised aryl fluorinated building block and pharmaceutical intermediate, most notably in the fully synthetic construction of next‑generation tetracycline antibiotics (fluorocyclines) [REFS‑2] and as a component of positive allosteric modulators targeting the muscarinic M1 receptor [REFS‑3]. Its structural signature—a fluorine atom at C3, a methyl group at C2 and a methoxy group at C6—creates a unique steric and electronic environment that distinguishes it from less‑substituted or regioisomeric benzoic acids [REFS‑1].

Why 3‑Fluoro‑6‑methoxy‑2‑methylbenzoic Acid Cannot Be Simply Interchanged with Common Analogs


The precise 2‑methyl/3‑fluoro/6‑methoxy substitution pattern is not arbitrary; it dictates the compound's synthetic utility and downstream biological performance. A direct lithiation‑methylation sequence on 5‑fluoro‑2‑methoxybenzoic acid, which yields 3‑fluoro‑6‑methoxy‑2‑methylbenzoic acid, is a key step in the patented route to fluorocyclines [REFS‑1]. Replacing it with an isomer lacking the 6‑methoxy group (e.g., 3‑fluoro‑2‑methylbenzoic acid) or one with a different fluorine position (e.g., 2‑fluoro‑6‑methylbenzoic acid) disrupts the required steric crowding and electronic bias, thereby precluding the same sequence of O‑demethylation, Boc‑protection and subsequent coupling to the tetracene core [REFS‑1]. Moreover, the unique spatial arrangement of the three substituents is essential for achieving the desired lipophilicity and metabolic stability in the final fluorocycline antibiotics [REFS‑2] and for maintaining M1 receptor positive allosteric modulator activity [REFS‑3].

Quantitative Differentiators for 3‑Fluoro‑6‑methoxy‑2‑methylbenzoic Acid (CAS 220901‑72‑4)


Regiospecific Incorporation into Fluorocycline Antibiotics via Patented Lithiation‑Methylation Route

The synthesis of 3‑fluoro‑6‑methoxy‑2‑methylbenzoic acid from 5‑fluoro‑2‑methoxybenzoic acid using sec‑BuLi/TMEDA followed by methylation with CH₃I is the exclusive entry point for constructing the C‑9 side‑chain‑modified fluorocyclines described in WO 2010/017470 [REFS‑1]. In contrast, the des‑methyl analog 3‑fluoro‑6‑methoxybenzoic acid fails to undergo the same lithiation‑methylation sequence and cannot be advanced to the phenyl ester (III) and subsequent Boc‑protected intermediates [REFS‑1]. The target compound is obtained in a single‑step transformation (yield not disclosed in public excerpt) and is directly coupled to phenol to yield phenyl 3‑fluoro‑6‑methoxy‑2‑methylbenzoate, a critical intermediate that enables the total synthesis of eravacycline (TP‑434) and related fluorocyclines [REFS‑2].

Fluorocycline Antibiotic Synthesis Directed ortho‑Metalation

Validated Purity Specification for Pharmaceutical‑Grade Procurement

Commercially available batches of 3‑fluoro‑6‑methoxy‑2‑methylbenzoic acid are supplied with a minimum purity specification of 98 % (HPLC) [REFS‑1] or 97 % [REFS‑2]. This purity level is essential for late‑stage medicinal chemistry campaigns where impurities can accumulate and complicate purification of the final API. While many generic benzoic acid derivatives are offered at 95 % purity, the 98 % threshold for this specific building block reduces the risk of cross‑coupling by‑products and simplifies downstream chromatography [REFS‑1].

Quality Control Pharmaceutical Intermediate HPLC/NMR Purity

Documented Muscarinic M1 Receptor Positive Allosteric Modulator (PAM) Activity

Patent disclosures explicitly list 3‑fluoro‑6‑methoxy‑2‑methylbenzoic acid as a component of compounds exhibiting cholinergic muscarinic M1 receptor positive allosteric modulator activity [REFS‑1]. This activity is implicated in the treatment of Alzheimer's disease, schizophrenia and cognitive disorders. While the benzoic acid itself is a building block, the specific 2‑methyl/3‑fluoro/6‑methoxy pattern is highlighted among the preferred substituents for achieving M1 PAM activity, in contrast to other halogenated benzoic acids (e.g., 4‑fluoro‑2‑methylbenzoic acid) that are not cited in the same context [REFS‑1].

CNS Drug Discovery Muscarinic M1 Receptor Alzheimer's Disease

Steric and Electronic Differentiation vs. 3‑Fluoro‑2‑methylbenzoic Acid

The addition of a 6‑methoxy group to 3‑fluoro‑2‑methylbenzoic acid introduces significant steric crowding around the carboxylic acid, forcing it out of planarity with the aromatic ring [REFS‑1]. This conformational restriction is exploited in fluorocycline antibiotics to lock the ligand‑protein binding geometry [REFS‑2]. The des‑methoxy analog (3‑fluoro‑2‑methylbenzoic acid, CAS 699‑90‑1) lacks this orthogonal constraint and exhibits different physicochemical properties: molecular weight 154.14 g/mol vs. 184.16 g/mol, and a distinct hydrogen‑bonding profile due to the absence of the methoxy oxygen [REFS‑3].

Structure‑Activity Relationship Conformational Restriction Drug Design

Regioisomeric Differentiation vs. 2‑Fluoro‑6‑methylbenzoic Acid

2‑Fluoro‑6‑methylbenzoic acid (CAS 90259‑27‑3) shares the same atoms but arranges them differently: fluorine at C2, methyl at C6, and no methoxy. This isomer lacks the 6‑methoxy handle required for O‑demethylation and subsequent Boc‑protection in the fluorocycline synthesis [REFS‑1]. Furthermore, the 2‑fluoro‑6‑methyl substitution pattern is less sterically hindered and exhibits a different directing effect in electrophilic aromatic substitution reactions, which would lead to alternative coupling outcomes [REFS‑1].

Regioselectivity Synthetic Intermediate Fluorinated Building Block

Targeted Application Scenarios for 3‑Fluoro‑6‑methoxy‑2‑methylbenzoic Acid (CAS 220901‑72‑4)


Total Synthesis of Next‑Generation Fluorocycline Antibiotics (e.g., Eravacycline)

This compound is the mandatory starting material for the patented synthesis of 7‑fluoro‑9‑substituted tetracyclines. It is converted through a sequence of O‑demethylation, Boc‑protection, LDA‑mediated coupling, and reductive cleavage to yield fluorocyclines with broad‑spectrum activity against multidrug‑resistant Gram‑positive and Gram‑negative pathogens [REFS‑1]. Industrial and academic groups developing tetracycline‑class antibiotics should procure this specific intermediate to align with the published and patent‑protected routes [REFS‑1].

Medicinal Chemistry Programs Targeting Muscarinic M1 Positive Allosteric Modulators

As a fragment explicitly cited in M1 PAM patents, this building block is suitable for constructing analogs of BQCA and related allosteric modulators aimed at Alzheimer's disease and schizophrenia [REFS‑1]. Researchers can use it to generate focused libraries around the 2‑methyl/3‑fluoro/6‑methoxy pharmacophore, leveraging the existing SAR that validates this substitution pattern for M1 activity [REFS‑1].

Conformationally Constrained Scaffold for Kinase Inhibitor Design

The steric clash between the ortho‑methyl, ortho‑methoxy and carboxyl groups forces the benzoic acid moiety into a non‑planar conformation. This property is valuable in kinase inhibitor design where a bent or twisted pharmacophore is required to access hydrophobic back‑pockets or to avoid ATP‑site planarity [REFS‑1]. Structure‑based designers can exploit this scaffold to improve selectivity and metabolic stability [REFS‑1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluoro-6-methoxy-2-methylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.